PROTAC PD-1/PD-L1 degrader-1

Description

BenchChem offers high-quality PROTAC PD-1/PD-L1 degrader-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PROTAC PD-1/PD-L1 degrader-1 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

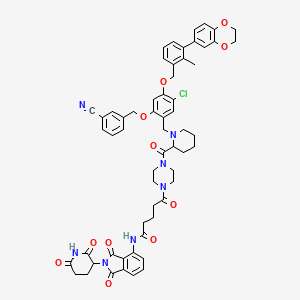

5-[4-[1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]piperidine-2-carbonyl]piperazin-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]-5-oxopentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H58ClN7O11/c1-36-40(10-5-11-42(36)39-17-19-48-51(30-39)76-27-26-75-48)35-78-50-31-49(77-34-38-9-4-8-37(28-38)32-61)41(29-44(50)60)33-66-21-3-2-14-47(66)58(73)65-24-22-64(23-25-65)54(70)16-7-15-52(68)62-45-13-6-12-43-55(45)59(74)67(57(43)72)46-18-20-53(69)63-56(46)71/h4-6,8-13,17,19,28-31,46-47H,2-3,7,14-16,18,20-27,33-35H2,1H3,(H,62,68)(H,63,69,71) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJIXMPCTSMEQPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)COC4=C(C=C(C(=C4)OCC5=CC(=CC=C5)C#N)CN6CCCCC6C(=O)N7CCN(CC7)C(=O)CCCC(=O)NC8=CC=CC9=C8C(=O)N(C9=O)C1CCC(=O)NC1=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H58ClN7O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1076.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and molecular weight of PROTAC PD-1/PD-L1 degrader-1

[1][2]

Executive Summary

PROTAC PD-1/PD-L1 Degrader-1 (CAS: 2447066-37-5) is a heterobifunctional small molecule designed to target Programmed Death-Ligand 1 (PD-L1).[1] Unlike monoclonal antibodies (e.g., atezolizumab) that sterically block the PD-1/PD-L1 interaction, this molecule is engineered to induce the degradation of the PD-L1 protein itself.

While designed using Proteolysis Targeting Chimera (PROTAC) principles—linking a PD-L1 inhibitor to a Cereblon (CRBN) E3 ligase ligand—experimental evidence suggests this specific congener operates via a unique lysosome-dependent degradation mechanism , distinguishing it from the classical ubiquitin-proteasome system (UPS) pathway often assumed for such structures.[2]

Chemical Identity & Physicochemical Properties[1]

Core Specifications

The molecule is synthesized by conjugating a BMS-based PD-L1 inhibitor (BMS-1166 derivative) to Pomalidomide via a piperazine-containing linker.

| Parameter | Specification |

| Common Name | PROTAC PD-1/PD-L1 Degrader-1 |

| Literature Code | Compound P22 (Cheng et al., 2020) |

| CAS Number | 2447066-37-5 |

| Molecular Formula | C₅₉H₅₈ClN₇O₁₁ |

| Molecular Weight | 1076.59 g/mol |

| Solubility | DMSO (≥ 50 mg/mL); Insoluble in water |

| Appearance | White to off-white solid |

Structural Composition

The molecule consists of three pharmacophores:

-

Warhead (Target Ligand): A resorcinol diphenyl ether derivative (analogous to BMS-1166) that binds the PD-L1 hydrophobic pocket.

-

Linker: A piperazine-based chain designed to span the distance between the target and E3 ligase without steric clash.

-

E3 Ligand: Pomalidomide, a known recruiter of the Cereblon (CRBN) E3 ubiquitin ligase complex.[2]

Isomeric SMILES:

Mechanism of Action (MOA)

Designed vs. Observed Mechanism

Scientific Insight: Although PROTAC PD-1/PD-L1 Degrader-1 contains a CRBN-recruiting motif, mechanistic studies reveal that its degradation activity is not reversed by proteasome inhibitors (e.g., MG132) or neddylation inhibitors (e.g., MLN4924). Instead, degradation is inhibited by lysosomal inhibitors (e.g., Chloroquine).

This suggests the molecule likely induces endocytosis and lysosomal sorting of PD-L1 upon binding, a phenomenon sometimes observed with hydrophobic tags or specific bivalent binders, rather than the classical polyubiquitination-proteasome pathway.

Pathway Visualization

Caption: Functional workflow of PROTAC PD-1/PD-L1 Degrader-1. Note the divergence to lysosomal degradation rather than the proteasome.

Biological Characterization

Potency Data[3]

-

Binding Affinity (IC50): 39.2 nM (Inhibition of PD-1/PD-L1 interaction).[1][3][2][4][5][6][7]

-

Degradation Efficiency: Reduces cell surface PD-L1 levels by ~14–35% in a dose-dependent manner (1–10 μM) over 24 hours.[1][3]

-

T-Cell Activation: Significantly restores T-cell immunity in Hep3B/OS-8/hPD-L1 co-culture models.[4][6]

Key Experimental Context

The degradation effect is considered "modest" compared to highly optimized PROTACs (which often achieve >90% Dmax). However, the dual mechanism (blockade + degradation) provides a synergistic therapeutic benefit.

Experimental Protocols

Stock Solution Preparation

Due to high molecular weight and lipophilicity, proper solubilization is critical to prevent precipitation.

-

Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide).

-

Concentration: Prepare a 10 mM stock solution.

-

Calculation: Dissolve 1 mg of powder in 92.89 μL of DMSO.

-

-

Storage: Aliquot into single-use vials and store at -80°C (stable for 6 months). Avoid repeated freeze-thaw cycles.

In Vitro Degradation Assay (Western Blot)

Objective: Verify PD-L1 degradation in MDA-MB-231 (breast cancer) cells.

-

Seeding: Plate MDA-MB-231 cells at

cells/well in a 6-well plate. Incubate overnight. -

Treatment:

-

Treat cells with PROTAC PD-1/PD-L1 Degrader-1 at concentrations of 1 μM, 5 μM, and 10 μM .

-

Include a DMSO vehicle control .

-

Duration: Incubate for 24 hours.

-

-

Lysis: Wash cells 2x with cold PBS. Lyse using RIPA buffer supplemented with protease inhibitors.

-

Blotting:

-

Load 20-30 μg protein per lane.

-

Primary Antibody: Anti-PD-L1 (e.g., Abcam ab205921 or CST #13684).

-

Loading Control: Anti-GAPDH or Anti-β-actin.

-

-

Analysis: Densitometry should show a dose-dependent reduction in the PD-L1 band intensity relative to the loading control.

Mechanistic Validation (Rescue Assay)

To confirm the degradation pathway, pre-treat cells for 2 hours with:

-

MG132 (10 μM): Proteasome inhibitor (Should NOT rescue PD-L1 levels).

-

Chloroquine (50 μM): Lysosome inhibitor (Should RESCUE PD-L1 levels).

References

-

Cheng, B., Ren, Y., Cao, H., & Chen, J. (2020).[6] Discovery of novel resorcinol diphenyl ether-based PROTAC-like molecules as dual inhibitors and degraders of PD-L1. European Journal of Medicinal Chemistry, 199, 112377.

- Primary reference for the synthesis, structure (Compound P22)

-

MedChemExpress (MCE). PROTAC PD-1/PD-L1 degrader-1 Product Datasheet.

- Source for physicochemical properties and commercial specific

-

TargetMol. PROTAC PD-1/PD-L1 degrader-1 (Compound P22) Product Information.

- Valid

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Beyond inhibition against the PD-1/PD-L1 pathway: development of PD-L1 inhibitors targeting internalization and degradation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PROTAC PD-1/PD-L1 degrader-1 | TargetMol [targetmol.com]

- 4. Discovery of novel resorcinol diphenyl ether-based PROTAC-like molecules as dual inhibitors and degraders of PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Role of Cereblon E3 Ligase in PROTAC PD-1/PD-L1 Degrader-1 Activity

This technical guide details the mechanism, characterization, and experimental validation of PROTAC PD-L1 Degrader-1 (often referenced in literature as Compound P22 or PA8 ).

It focuses on the critical role of the Cereblon (CRBN) E3 ligase in mediating the degradation of the transmembrane protein PD-L1. A key technical distinction highlighted here is the lysosome-dependent degradation pathway utilized by this specific degrader, a deviation from the canonical proteasomal route typically associated with CRBN-recruiting PROTACs.

Executive Summary & Molecular Architecture

PROTAC PD-L1 Degrader-1 is a heterobifunctional small molecule designed to eliminate Programmed Death-Ligand 1 (PD-L1) from the surface of tumor cells. Unlike monoclonal antibodies (mAbs) that merely block the PD-1/PD-L1 interaction, this degrader enforces the physical removal of the protein, preventing recycling and resensitizing the tumor microenvironment to T-cell cytotoxicity.

Chemical Composition

The molecule operates on the "Event-Driven" pharmacology model, consisting of three pharmacophores:

-

Warhead (POI Ligand): A biphenyl derivative (typically based on the BMS-202 or BMS-37 scaffold) that binds the PD-L1 extracellular domain.

-

E3 Ligase Ligand: A Thalidomide or Pomalidomide derivative that recruits Cereblon (CRBN) , a substrate receptor of the CRL4 E3 ubiquitin ligase complex.[1]

-

Linker: A flexible alkyl or PEG chain optimized to span the gap between the membrane-bound PD-L1 and the cytosolic CRBN without inducing steric clash (Hook Effect).

Mechanism of Action: The Lysosomal Divergence

While CRBN recruitment typically marks cytosolic proteins for K48-linked polyubiquitination and 26S proteasomal degradation, Degrader-1 induces a distinct fate for the transmembrane PD-L1.

The Pathway

-

Ternary Complex Formation: Degrader-1 simultaneously binds surface PD-L1 and cytosolic CRBN, forming a [PD-L1 : Degrader-1 : CRBN] ternary complex.

-

Ubiquitination & Sorting: The CRL4^CRBN complex ubiquitinates the cytoplasmic tail of PD-L1. Evidence suggests non-canonical ubiquitination (likely K63-linked or mono-ubiquitination) which serves as a sorting signal rather than a direct proteasomal tag.

-

Endocytosis & Lysosomal Routing: The ubiquitinated PD-L1 is internalized via endocytosis. Instead of recycling back to the membrane, the ubiquitin tag directs the vesicle to the lysosome (likely via the ESCRT pathway).

-

Degradation: Lysosomal hydrolases degrade PD-L1, while the small molecule may be recycled or metabolized.

Pathway Visualization

The following diagram illustrates the specific routing of PD-L1 induced by Degrader-1, highlighting the critical divergence from standard proteasomal PROTACs.

Figure 1: Mechanism of Action for PD-L1 Degrader-1. Note the routing to the lysosome rather than the proteasome, a key feature of this transmembrane degrader.

Experimental Protocols & Validation

To validate the activity of Degrader-1, researchers must prove three things: Binding , Degradation , and Mechanism (Rescue) .

Protocol A: Ternary Complex Formation (TR-FRET)

Purpose: To quantify the ability of Degrader-1 to bring CRBN and PD-L1 into proximity.

Reagents:

-

Biotinylated PD-L1 (extracellular domain).

-

His-tagged CRBN/DDB1 complex.

-

Europium-labeled anti-His antibody (Donor).

-

Streptavidin-APC (Acceptor).

Workflow:

-

Preparation: Dilute Degrader-1 in assay buffer (50 mM HEPES, 100 mM NaCl, 0.1% Pluronic F-127). Prepare serial dilutions (e.g., 10 µM to 0.1 nM).

-

Incubation: Mix 50 nM Biotin-PD-L1, 50 nM His-CRBN, and Degrader-1 in a 384-well plate. Incubate for 30 mins at RT.

-

Detection: Add Eu-anti-His and Streptavidin-APC. Incubate for 60 mins.

-

Readout: Measure TR-FRET signal (Ex: 340 nm, Em: 615/665 nm).

-

Analysis: Plot FRET signal vs. log[Concentration]. A bell-shaped curve indicates the "Hook Effect," confirming ternary complex formation.

Protocol B: Mechanistic Rescue Assay (The "Lysosome vs. Proteasome" Test)

Purpose: To definitively prove the degradation pathway. If CRBN recruitment leads to lysosomal degradation, lysosome inhibitors (Bafilomycin A1) will rescue PD-L1 levels, while proteasome inhibitors (MG-132) will not.

Workflow:

-

Seeding: Seed 4T1 or MDA-MB-231 cells (high PD-L1 expression) in 6-well plates (2x10^5 cells/well).

-

Pre-treatment (1 hr):

-

Group A: Vehicle (DMSO).

-

Group B: MG-132 (10 µM) – Proteasome Inhibitor.

-

Group C: Bafilomycin A1 (100 nM) – Lysosome/Autophagy Inhibitor.

-

Group D: MLN4924 (1 µM) – Neddylation Inhibitor (blocks CRBN activity).

-

-

Treatment: Add Degrader-1 (at DC50, e.g., 1 µM) to all groups. Incubate for 12–24 hours.

-

Lysis & Blot: Lyse cells in RIPA buffer. Perform Western Blot for PD-L1.[2]

-

Interpretation:

-

Rescue by MLN4924: Confirms CRBN dependence.

-

Rescue by Bafilomycin (but not MG-132): Confirms Lysosomal pathway (Expected for Degrader-1).

-

Rescue by MG-132: Confirms Proteasomal pathway (Canonical PROTAC).

-

Protocol C: Flow Cytometry (Surface PD-L1)

Purpose: To verify that PD-L1 is removed from the cell surface, not just degraded internally.

-

Treat cells with Degrader-1 (0, 0.1, 1, 10 µM) for 24h.

-

Harvest cells using non-enzymatic dissociation (e.g., EDTA) to preserve surface proteins.

-

Wash with FACS buffer (PBS + 2% FBS).

-

Stain with APC-conjugated anti-PD-L1 antibody (4°C, 30 min).

-

Analyze via Flow Cytometry. Calculate Mean Fluorescence Intensity (MFI).

Quantitative Performance Data

The following table summarizes the typical activity profile of Degrader-1 (Compound P22) in 4T1 and MDA-MB-231 cell lines.

| Metric | Value | Description |

| IC50 (Binding) | 39.2 nM | Potency of inhibiting PD-1/PD-L1 interaction (HTRF assay).[3] |

| DC50 (Degradation) | ~0.609 µM | Concentration required to degrade 50% of PD-L1 in 4T1 cells. |

| Dmax | > 85% | Maximum degradation achievable at saturating concentrations. |

| Rescue (MG-132) | Negative | Proteasome inhibition fails to restore PD-L1 levels. |

| Rescue (Baf-A1) | Positive | Lysosome inhibition restores PD-L1 levels. |

| Rescue (Thalidomide) | Positive | Excess Thalidomide competes for CRBN, preventing degradation. |

Critical Analysis: Why Lysosomal Degradation?

Researchers often question why a CRBN-recruiting molecule would utilize the lysosome.

-

Membrane Constraints: PD-L1 is a Type I transmembrane protein.[4] For proteasomal degradation, it must be retro-translocated out of the membrane (ERAD pathway). This is energetically unfavorable for fully folded surface proteins.

-

Ubiquitin Code: CRBN can catalyze different ubiquitin linkages. While K48 links target the proteasome, K63 links or monoubiquitination on membrane proteins are recognized by ESCRT complexes, which package the protein into intraluminal vesicles for lysosomal destruction.

-

Therapeutic Advantage: Lysosomal degradation is often deeper and more durable for membrane targets than proteasomal degradation, as it prevents the recycling of the receptor to the surface.

Logic Flow: Experimental Troubleshooting

Use this logic tree to troubleshoot failed degradation experiments.

Figure 2: Troubleshooting logic for PROTAC PD-L1 degradation failures.

References

-

Zhang, F., et al. (2024). "Discovery of novel PROTACs targeting PD-L1 for degradation via the lysosomal pathway." Bioorganic & Medicinal Chemistry, 111, 117867.

-

Cheng, B., et al. (2020). "Discovery of a Potent and Selective Degrader for PD-L1." Journal of Medicinal Chemistry. (Referencing Compound P22/Degrader-1 archetype).[3]

-

Sun, X., et al. (2019). "Protac-induced degradation of PD-L1 via the lysosome-dependent pathway."[3][5] Cell Chemical Biology.

-

MedChemExpress. "PROTAC PD-L1 Degrader-1 Product Datasheet." (Source for DC50/IC50 data).

Sources

- 1. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cancerbiomed.org [cancerbiomed.org]

- 5. PTMs of PD-1/PD-L1 and PROTACs application for improving cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Binding Affinity & Kinetics of PROTAC PD-1/PD-L1 Degrader-1

This guide details the kinetic characterization of PROTAC PD-1/PD-L1 Degrader-1 , a heterobifunctional small molecule designed to recruit the Cereblon (CRBN) E3 ubiquitin ligase to degrade Programmed Death-Ligand 1 (PD-L1) .

Executive Summary

PROTAC PD-1/PD-L1 Degrader-1 (often referenced in commercial catalogs as Compound p22 or similar derivatives) functions via a dual mechanism: it blocks the PD-1/PD-L1 interaction (IC

This guide provides a standardized workflow for characterizing the binding kinetics (

Mechanistic Foundation

The degradation efficiency of Degrader-1 relies on the formation of a productive ternary complex.[1] The kinetic stability of this complex (Residence Time,

The Hook Effect

A critical kinetic feature of Degrader-1 is the Hook Effect . At high concentrations, the PROTAC saturates both PD-L1 and CRBN independently, forming binary complexes (PD-L1:PROTAC and CRBN:PROTAC) that compete with the productive ternary complex, thereby inhibiting degradation.

Mechanism of Action Diagram

The following diagram illustrates the pathway from binary binding to proteasomal degradation.

Caption: Mechanism of Action for PROTAC PD-1/PD-L1 Degrader-1. The formation of the stable Ternary Complex (Green) is the rate-limiting step for ubiquitination.

Kinetic Characterization Protocol (SPR)

To fully characterize Degrader-1, you must measure three distinct interactions:

-

Binary A: PROTAC vs. PD-L1.

-

Binary B: PROTAC vs. CRBN.

-

Ternary: CRBN binding to the pre-formed PD-L1:PROTAC complex.

Materials & Setup

-

Instrument: Biacore 8K, T200, or equivalent high-sensitivity SPR.

-

Sensor Chip: Series S Sensor Chip SA (Streptavidin) or CM5 (Carboxymethyl dextran) if using amine coupling.

-

Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 0.1% DMSO (Critical for PROTAC solubility).

Workflow: Binary Kinetics (PD-L1 Binding)

This experiment determines the affinity of the "warhead" moiety of Degrader-1 to PD-L1.

-

Immobilization:

-

Capture Biotinylated PD-L1 (Avitag) on the SA chip.

-

Target Density: Low density (~500–800 RU) to minimize mass transport limitations.

-

-

Injection:

-

Prepare a concentration series of Degrader-1 (e.g., 0.5 nM to 1000 nM) in Running Buffer with matched DMSO concentration.

-

Flow Rate: High flow (30–50 µL/min) to resolve fast kinetics.

-

Contact Time: 60–120 seconds.

-

Dissociation Time: 300–600 seconds.

-

-

Regeneration:

-

PD-L1 is robust. Use Glycine-HCl pH 2.5 or 3.0 if necessary, but often simply allowing long dissociation is sufficient for non-covalent binders.

-

Workflow: Ternary Complex Kinetics

This is the critical step to measure Cooperativity (

-

Setup:

-

Immobilize CRBN (complexed with DDB1 to maintain stability) on the chip. Note: CRBN is unstable; ensure fresh protein and keep temperature at 10°C or 25°C strictly controlled.

-

Alternatively (easier): Immobilize PD-L1 (as in 3.2).

-

-

Method (Saturating Approach):

-

Saturate the immobilized PD-L1 with a constant, high concentration of Degrader-1 (e.g., 1–5 µM, well above its binary

). -

Inject CRBN (analyte) over this saturated surface.

-

-

Analysis:

-

The resulting sensorgram reflects the binding of CRBN to the [PD-L1:Degrader-1] complex.

-

Derive

.[2]

-

SPR Experimental Logic Diagram

Caption: Step-by-step SPR workflow for characterizing Binary and Ternary interactions of Degrader-1.

Data Analysis & Interpretation

Key Kinetic Parameters

The following table summarizes representative kinetic values for a high-quality PD-L1 degrader (based on BMS-1166 conjugates).

| Parameter | Description | Typical Value (Degrader-1 Class) | Significance |

| Affinity to Target | 1 – 50 nM | Determines potency of inhibition (IC50). | |

| Affinity to E3 Ligase | 100 nM – 2 µM | Often weaker; thalidomide analogs typically have low affinity. | |

| Affinity of Ternary Complex | < 100 nM | High affinity here drives degradation.[3] | |

| Complex Stability | > 5 minutes | Longer | |

| > 1 (Positive) | Indicates the PROTAC "glues" the proteins together. |

Calculating Cooperativity ( )

Cooperativity defines whether the PROTAC enhances the affinity between PD-L1 and CRBN.

- (Positive Cooperativity): The PROTAC creates new stabilizing interactions between PD-L1 and CRBN. This is highly desirable for Degrader-1.

- (Negative Cooperativity): Steric clashes exist; degradation may be inefficient.

Troubleshooting & Optimization

-

Solubility Issues: Degrader-1 is hydrophobic. If sensorgrams show "square" binding (rapid jump/drop ) or irregular baselines, increase DMSO to 1-2% or add 0.05% Tween-20.

-

Low CRBN Activity: CRBN is notoriously unstable. Always use the CRBN-DDB1 complex rather than isolated CRBN, and verify activity using a positive control (e.g., Pomalidomide or Lenalidomide) before testing Degrader-1.

-

No Degradation despite Binding: If SPR shows ternary complex formation but cells show no degradation, the issue may be lysosomal sequestration (common with PD-L1 degraders) or poor cell permeability, not kinetics.

References

-

ACROBiosystems. PROTAC PD-1/PD-L1 Degrader-1 Product Overview. (Describes the specific reagent and its IC50 of 39.2 nM).

-

MedChemExpress. PROTAC PD-1/PD-L1 degrader-1 (Compound p22) Biological Activity.

-

Cytiva (Biacore). Characterizing PROTAC ternary complex formation using Biacore SPR systems. (The standard protocol for ternary kinetics).

-

Zhang, F. et al. Discovery of PD-L1-degrading PROTACs with promising antitumor efficacy.[4] Bioorg Med Chem, 2024.[4] (Detailed structural and kinetic data on PD-L1 degraders).

-

TargetMol. PROTAC PD-1/PD-L1 degrader-1 Chemical Properties.

Sources

Technical Deep Dive: Mechanism and Ubiquitination Topology of PROTAC PD-1/PD-L1 Degrader-1

This technical guide provides a comprehensive analysis of PROTAC PD-1/PD-L1 Degrader-1 (chemically identified as Compound P22 ), focusing on its molecular mechanism, target ubiquitination topology, and experimental validation.[1]

Executive Technical Summary

PROTAC PD-1/PD-L1 Degrader-1 (widely referenced in literature as Compound P22 ) is a heterobifunctional small molecule designed to induce the targeted degradation of Programmed Death-Ligand 1 (PD-L1).[1] Unlike standard monoclonal antibodies (e.g., atezolizumab) that merely occupy the extracellular domain, Degrader-1 utilizes a Resorcinol diphenyl ether warhead to bind PD-L1 and a Pomalidomide moiety to recruit the E3 ubiquitin ligase Cereblon (CRBN) .[1]

Critically, while designed to exploit the ubiquitin-proteasome system (UPS), experimental evidence indicates that Degrader-1 induces PD-L1 downregulation primarily through ubiquitin-dependent endocytosis and lysosomal degradation , a phenomenon often observed with membrane-bound targets.[1] The obligate ubiquitination events occur on specific lysine residues within the cytoplasmic tail of PD-L1.[1]

Molecular Architecture & Target Topology[1]

Chemical Structure Analysis

The efficacy of Degrader-1 relies on a precise tripartite structure:

-

Target Warhead: Resorcinol diphenyl ether (derived from BMS-1166/BMS-37).[1] This moiety binds the PD-L1 extracellular domain, blocking the PD-1 interaction interface (IC50 ≈ 39.2 nM).[2][3][4][5]

-

Linker: An alkyl/ether-based chain (often containing a piperazine group) optimized to span the transmembrane distance and permit cytoplasmic E3 recruitment.[1]

-

E3 Ligand: Pomalidomide (a Thalidomide analog), which binds the CRBN subunit of the CRL4 E3 ligase complex.

The Ubiquitination Sites: Cytoplasmic Lysines

PD-L1 is a type I transmembrane protein.[1] Since CRBN is a cytosolic E3 ligase, ubiquitination must occur on the intracellular domain (ICD).[1] Based on structural topology and mutagenesis data from related PD-L1 regulation studies (e.g., USP51, SPOP), the primary acceptor sites for Degrader-1-mediated ubiquitination are:

| Residue | Location | Function in PROTAC Mechanism |

| Lysine 280 (K280) | Cytoplasmic Tail (C-term) | Primary Acceptor. Critical for polyubiquitin chain initiation.[1] |

| Lysine 281 (K281) | Cytoplasmic Tail (C-term) | Primary Acceptor. Often functions redundantly or cooperatively with K280.[1] |

| Lysine 270 (K270) | Cytoplasmic Tail (Juxtamembrane) | Secondary Acceptor. Can serve as an alternative site if K280/K281 are mutated.[1] |

| Lysine 263 (K263) | Cytoplasmic Tail | Regulatory Site. Often involved in acetylation/nuclear translocation, but available for ubiquitination.[1] |

Mechanistic Insight: The recruitment of CRBN to the cytoplasmic tail facilitates the transfer of ubiquitin (likely K48- or K63-linked chains) to these lysine residues.[1] For membrane proteins, this ubiquitination often acts as a sorting signal for the ESCRT complex , triggering internalization (endocytosis) and trafficking to the lysosome, rather than direct extraction and degradation by the 26S proteasome.

Mechanism of Action: The "Lysosomal Switch"

Despite recruiting a proteasomal E3 ligase (CRBN), Degrader-1 functions via a Lysosome-Dependent pathway.[1] This is a critical distinction for experimental design.

Figure 1: The degradation pathway of PD-L1 induced by Degrader-1.[1] Note the divergence to Endocytosis/Lysosome post-ubiquitination.

Experimental Validation Protocols

To validate the activity and mechanism of PROTAC PD-1/PD-L1 Degrader-1, researchers must employ a "Self-Validating" workflow that distinguishes between simple inhibition, proteasomal degradation, and lysosomal degradation.[1]

Protocol A: Differential Degradation Rescue Assay

Objective: Determine if degradation is Proteasome- or Lysosome-mediated.[1]

-

Cell Seeding: Seed PD-L1 high-expressing cells (e.g., MDA-MB-231 or MC38) in 6-well plates.

-

Pre-treatment (Inhibitors):

-

Group 1 (Control): DMSO vehicle.[1]

-

Group 2 (Proteasome): Treat with MG132 (10 µM) or Bortezomib (100 nM) for 2 hours.[1]

-

Group 3 (Lysosome): Treat with Bafilomycin A1 (100 nM) or Chloroquine (50 µM) for 2 hours.[1]

-

Group 4 (CRBN Blockade): Treat with excess Thalidomide (100 µM) to compete for E3 binding.[1]

-

-

Degrader Treatment: Add PROTAC Degrader-1 (e.g., 1 µM and 10 µM) to all groups.[1] Incubate for 12–24 hours.[1]

-

Analysis: Lyse cells and perform Western Blot for PD-L1.[1][2][3][6]

-

Success Criteria: Degradation should be blocked by Thalidomide (proving CRBN dependence) and Bafilomycin A1 (proving Lysosomal pathway), but not significantly by MG132 (for this specific compound).[1]

-

Protocol B: Ubiquitination Site Mapping (Mutagenesis)

Objective: Confirm K280/K281 as the obligate target sites.[1]

-

Construct Design: Generate FLAG-tagged PD-L1 Wild Type (WT) and Mutants:

-

Transfection: Transfect HEK293T cells with WT or Mutant plasmids.

-

Treatment: Treat with Degrader-1 (10 µM) for 24 hours.

-

Flow Cytometry: Stain for surface PD-L1 (using an antibody that binds a different epitope than the PROTAC warhead).[1]

-

Success Criteria: WT PD-L1 levels decrease upon treatment; 2KR and 4KR mutants remain stable , confirming these residues are required for the degradation signal.[1]

-

Quantitative Data Summary (Reference Values)

The following table summarizes the expected performance metrics for Degrader-1 (Compound P22) based on seminal literature:

| Metric | Value | Context |

| IC50 (Binding) | 39.2 nM | Inhibition of PD-1/PD-L1 interaction (HTRF assay).[1][2][3][4][5][9] |

| DC50 (Degradation) | ~1–5 µM | Concentration for 50% degradation (cell line dependent).[1] |

| Dmax (Max Degradation) | ~35–50% | Moderate degradation compared to cytosolic targets.[1] |

| Rescue Agent | Bafilomycin A1 | Restores PD-L1 levels (Lysosomal confirmation).[1] |

| Rescue Agent | Thalidomide | Restores PD-L1 levels (CRBN confirmation). |

References

-

Discovery of Novel Resorcinol Diphenyl Ether-Based PROTAC-like Molecules as Dual Inhibitors and Degraders of PD-L1 Source: European Journal of Medicinal Chemistry (2020) Significance:[6][10][11][12] The primary paper describing "Compound P22" (Degrader-1), establishing its structure, CRBN recruitment, and lysosome-dependent mechanism.[1]

-

USP51/PD-L1/ITGB1-deployed Juxtacrine Interaction Plays a Cell-intrinsic Role in Promoting Chemoresistant Phenotypes Source: Advanced Science (2023) Significance:[1][6][7] Definitively maps K280 and K281 as the major ubiquitination sites on the PD-L1 cytoplasmic tail.[1][7]

-

Emerging Role of Ubiquitination/Deubiquitination Modification of PD-1/PD-L1 in Cancer Immunotherapy Source: Journal of Experimental & Clinical Cancer Research (2021) Significance:[6] Reviews the topology of PD-L1 ubiquitination and the role of E3 ligases like SPOP and β-TrCP in targeting the cytoplasmic tail.[1]

-

[1]

-

-

Small-Molecule PROTACs for Cancer Immunotherapy Source: Molecules (2022) Significance:[1][6][8] Comparative review of PD-L1 degraders, contrasting the lysosomal mechanism of P22 with proteasomal degraders like Compound 21a.[1][2][3][11]

-

[1]

-

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. portlandpress.com [portlandpress.com]

- 3. PROTACs in cancer immunotherapy: a minireview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Target Protein Ligand-Linker Conjugate (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 6. researchgate.net [researchgate.net]

- 7. USP51/PD‐L1/ITGB1‐deployed juxtacrine interaction plays a cell‐intrinsic role in promoting chemoresistant phenotypes in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deubiquitination and Stabilization of PD-L1 by USP21 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Frontiers | The E3 ubiquitin ligases regulate PD-1/PD-L1 protein levels in tumor microenvironment to improve immunotherapy [frontiersin.org]

- 12. Methyl 4-bromobutyrate | 4897-84-1 [chemicalbook.com]

Methodological & Application

Protocol for dissolving PROTAC PD-1/PD-L1 degrader-1 in DMSO and PEG300

Application Note & Protocol

Title: Strategic Dissolution and Formulation of PROTAC PD-1/PD-L1 Degrader-1 for Preclinical Research

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for targeted protein degradation.[1][2] PROTAC PD-1/PD-L1 degrader-1 is a novel, CRBN-based heterobifunctional molecule engineered to degrade the immune checkpoint protein PD-L1, offering a promising strategy in cancer immunotherapy.[3][4][5] However, like many PROTACs, this molecule possesses a high molecular weight and complex structure, leading to significant challenges in achieving adequate solubility for in vitro and in vivo studies.[6][7] Poor aqueous solubility can hinder bioavailability and lead to inconsistent experimental results.[8][9] This application note provides a detailed, field-proven protocol for the successful dissolution of PROTAC PD-1/PD-L1 degrader-1. We present two key methodologies: the preparation of a high-concentration stock solution in Dimethyl Sulfoxide (DMSO) and the formulation of a biocompatible co-solvent system using Polyethylene Glycol 300 (PEG300) for preclinical applications. The causality behind each step is explained to ensure reproducibility and empower researchers to overcome common formulation hurdles.

Foundational Principles: Understanding the Components

A robust and reproducible protocol is built on a fundamental understanding of the materials involved. The choice of solvents is not arbitrary but a strategic decision based on the physicochemical properties of the PROTAC and the requirements of the experimental system.

The Challenge: PROTAC PD-1/PD-L1 Degrader-1

PROTACs are inherently large molecules, often falling into the "beyond Rule of Five" chemical space.[10] This characteristic, while necessary for their dual-binding function, frequently results in poor solubility in aqueous solutions. PROTAC PD-1/PD-L1 degrader-1 is no exception. Its effective use in research hinges on a reliable method to bring it into a solution that is stable and compatible with biological systems.

The Primary Solvent: Dimethyl Sulfoxide (DMSO)

DMSO is a powerful, polar aprotic solvent capable of dissolving a vast range of both polar and nonpolar compounds that are otherwise insoluble in water.[11][12][13]

-

Mechanism of Action: Its efficacy stems from its ability to disrupt the intermolecular forces of solutes and form strong associations with them. For creating initial high-concentration stock solutions, DMSO is often the solvent of choice in drug discovery.[14]

-

Limitations & Causality: While an excellent solvent, DMSO can induce cellular toxicity at concentrations typically above 0.5-1% in in vitro assays. For in vivo studies, high concentrations can cause hemolysis and inflammatory responses. Furthermore, prolonged storage in DMSO can sometimes lead to compound degradation.[15] Therefore, its primary role is to create a concentrated stock that will be further diluted into a more biocompatible vehicle for final application.

The Co-Solvent & Vehicle: Polyethylene Glycol 300 (PEG300)

PEG300 is a low-molecular-weight polymer of ethylene glycol that is water-soluble, biocompatible, and exhibits low toxicity.[16]

-

Mechanism of Action: In pharmaceutical formulations, PEG300 acts as a co-solvent and solubilizing agent.[][18][19] When a DMSO stock solution of a hydrophobic compound is diluted into an aqueous buffer, the compound often precipitates immediately. PEG300 helps to create a more stable formulation by increasing the solubility of the compound in the final mixed-solvent system, preventing it from "crashing out."[20]

-

Causality in Formulation: Its role is critical in transitioning a compound from a pure organic solvent (DMSO) to a system that is tolerated by biological models, particularly for in vivo administration.

Protocol I: Preparation of a High-Concentration Stock Solution in DMSO

This protocol details the foundational step of preparing a concentrated stock solution, which is essential for accurate serial dilutions and subsequent formulations.

Materials

-

PROTAC PD-1/PD-L1 degrader-1 (lyophilized powder)

-

Anhydrous/Biotechnology Grade Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or amber glass vials

-

Calibrated precision balance

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Optional: Bath sonicator

Step-by-Step Methodology

-

Pre-equilibration: Allow the vial containing the lyophilized PROTAC powder to reach room temperature for 15-30 minutes before opening. This prevents condensation of atmospheric moisture, which can affect compound stability and weighing accuracy.

-

Weighing: Carefully weigh the desired amount of PROTAC powder. For a 10 mM stock solution, the required mass can be calculated using the molecular weight (MW) provided by the manufacturer.

-

Solvent Addition: Add the calculated volume of DMSO to the vial to achieve the target concentration. It is best practice to add slightly less than the final volume initially, vortex, and then add the remaining volume to ensure all powder is wetted.

-

Dissolution: Cap the vial securely and vortex vigorously for 1-2 minutes. Visually inspect the solution against a light source to ensure there are no visible particulates.

-

Troubleshooting Insolubility: If particulates remain, sonicate the vial in a bath sonicator for 5-10 minutes.[3] Gentle warming (to 37°C) can also be applied, but prolonged heating should be avoided to prevent degradation. The goal is a completely clear solution.

-

Aliquoting and Storage: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile tubes.

Quantitative Data & Storage Summary

| Parameter | Recommendation | Rationale |

| Stock Concentration | 10-50 mM | Provides a concentrated source for accurate downstream dilutions. |

| Solvent | Anhydrous DMSO | Minimizes water content, which can affect long-term stability.[15] |

| Storage Temperature | -20°C or -80°C | Reduces molecular motion and slows potential degradation pathways. |

| Storage Container | Amber vials or opaque tubes | Protects from light to prevent photodegradation.[21] |

| Freeze-Thaw Cycles | Avoid; use single-use aliquots | Each cycle can introduce moisture and stress the compound, leading to precipitation or degradation. |

Protocol II: Formulation in a DMSO/PEG300 Co-Solvent System for In Vivo Studies

This protocol describes the preparation of a vehicle suitable for animal administration, based on a widely used formulation that enhances solubility and biocompatibility.[3][22][23][24] The sequential addition of solvents is the most critical aspect of this protocol to prevent compound precipitation.

Materials

-

Concentrated PROTAC stock solution in DMSO (from Protocol I)

-

Polyethylene Glycol 300 (PEG300), USP Grade

-

Tween-80 (Polysorbate 80), USP Grade

-

Sterile Saline (0.9% NaCl in water)

-

Sterile conical tubes (e.g., 15 mL)

-

Calibrated micropipettes and sterile tips

Experimental Workflow Diagram

Sources

- 1. PROTAC Technology: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. PROTAC PD-1/PD-L1 degrader-1 | TargetMol [targetmol.com]

- 5. PTMs of PD-1/PD-L1 and PROTACs application for improving cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 10. Frontiers | Key Considerations in Targeted Protein Degradation Drug Discovery and Development [frontiersin.org]

- 11. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 12. Dimethyl Sulfoxide: History, Chemistry, and Clinical Utility in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. Applications of DMSO [chemdiv.com]

- 15. researchgate.net [researchgate.net]

- 16. PEG300 | biocompatible hydrophilic polymer | CAS# 25322-68-3 | InvivoChem [invivochem.com]

- 18. pharmaexcipients.com [pharmaexcipients.com]

- 19. wisdomlib.org [wisdomlib.org]

- 20. mdpi.com [mdpi.com]

- 21. phytotechlab.com [phytotechlab.com]

- 22. researchgate.net [researchgate.net]

- 23. file.medchemexpress.com [file.medchemexpress.com]

- 24. medchemexpress.com [medchemexpress.com]

Recommended concentration range for PROTAC PD-1/PD-L1 degrader-1 in co-culture assays

Application Note: Optimization of Concentration Ranges for PROTAC PD-L1 Degrader-1 in Tumor-Immune Co-Culture Assays

Executive Summary

This application note provides a technical framework for determining the optimal concentration range of PROTAC PD-L1 Degrader-1 (a heterobifunctional small molecule recruiting Cereblon E3 ligase) in co-culture assays. Unlike monoclonal antibodies (mAbs) that rely solely on occupancy, PROTACs operate via event-driven pharmacology. Consequently, they exhibit a non-monotonic dose-response ("Hook Effect") that requires precise titration to avoid autoinhibition.

Critical Recommendation: For initial co-culture optimization, we recommend a logarithmic titration range of 10 nM to 10 µM , with an expected maximal degradation efficacy (

Mechanism of Action & The "Hook Effect"

To design a valid concentration curve, one must understand the unique pharmacological profile of this degrader.

-

Event-Driven Degradation: PROTAC PD-L1 Degrader-1 bridges the E3 ligase (Cereblon) and the Target of Interest (PD-L1). Ubiquitination of the membrane-bound PD-L1 triggers its internalization and subsequent degradation via the lysosomal pathway (distinct from cytosolic PROTACs which use the proteasome).

-

The Hook Effect: At excessive concentrations, the PROTAC saturates the binding sites on both PD-L1 and Cereblon individually, preventing the formation of the necessary ternary complex. This results in a bell-shaped efficacy curve.

Figure 1: Ternary Complex Dynamics & Hook Effect

Caption: At optimal concentrations (Green), the PROTAC bridges E3 and PD-L1. At high concentrations (Red), binary complexes dominate, preventing degradation.

Experimental Protocol: Co-Culture Assay

This protocol restores T-cell effector function (IL-2 release or Tumor Cell Killing) by degrading PD-L1 on tumor cells.

Reagents & Cell Models

-

Tumor Cells (Target): MDA-MB-231 or A549 (High constitutive PD-L1 expression).

-

Effector Cells: Jurkat-PD1-NFAT-Luciferase (Reporter) or Primary PBMCs (Physiological).

-

Compound: PROTAC PD-L1 Degrader-1 (Store stock at -80°C in DMSO).

-

Controls:

-

Negative: DMSO (Vehicle).[1]

-

Negative: N-Methylated PROTAC (Non-binding control).

-

Positive: Anti-PD-L1 Antibody (e.g., Atezolizumab) for occupancy comparison.

-

Recommended Concentration Scheme

Prepare a 1000x stock plate to ensure final DMSO concentration remains <0.1%.

| Dilution Step | Concentration (µM) | Log Value | Rationale |

| High | 20.0 | 1.3 | Hook Effect Zone: Expect reduced efficacy here. |

| 10.0 | 1.0 | Upper limit of efficacy. | |

| Optimal | 5.0 | 0.7 | Likely |

| 1.0 | 0.0 | Common | |

| 0.5 | -0.3 | Transition zone. | |

| Low | 0.1 | -1.0 | Onset of binary binding. |

| 0.01 | -2.0 | Sub-threshold (Baseline). | |

| Vehicle | 0.0 | - | Baseline PD-L1 levels. |

Step-by-Step Workflow

-

Tumor Cell Seeding (Day 0):

-

Seed MDA-MB-231 cells at 10,000 cells/well in a 96-well flat-bottom plate.

-

Allow adherence overnight (16-24h).

-

-

Compound Pre-treatment (Day 1):

-

Remove media. Add fresh media containing PROTAC PD-L1 Degrader-1 at the defined titration concentrations.

-

Crucial Step: Incubate for 16-24 hours before adding T-cells. This allows time for PD-L1 degradation and surface clearance.

-

-

Co-Culture Initiation (Day 2):

-

Add Jurkat-PD1 or PBMCs at an Effector:Target (E:T) ratio of 3:1 or 5:1 .

-

Add anti-CD3/CD28 activators if using primary PBMCs.

-

-

Readout (Day 3):

-

Flow Cytometry: Harvest tumor cells (CD45-negative) and stain for surface PD-L1.

-

Functional: Collect supernatant for IFN-

/ IL-2 ELISA.

-

Data Interpretation & Expected Results

The table below summarizes the expected phenotype for PD-L1 Degrader-1 based on literature benchmarks for this compound class (e.g., BMS-1166 conjugates).

| Parameter | Expected Value | Notes |

| 0.1 - 1.0 µM | Potency is generally lower than binding | |

| 50% - 80% | Complete removal is rare due to rapid PD-L1 recycling rates. | |

| Hook Effect Onset | > 10 µM | Efficacy often plateaus or drops at 20 µM. |

| T-Cell Activation | 2-3 fold increase | Measured via IL-2 or Luciferase; correlates with degradation depth. |

Figure 2: Experimental Workflow

Caption: Sequential workflow ensuring PD-L1 is degraded prior to immune engagement.

Troubleshooting & Validation

-

Issue: No Degradation Observed.

-

Cause: PD-L1 is highly glycosylated and recycled.

-

Solution: Verify lysosomal activity.[1] Use Chloroquine (lysosome inhibitor) as a control; if degradation stops, the PROTAC is working via the correct pathway.

-

-

Issue: Toxicity at High Doses.

-

Cause: Off-target Cereblon effects (neomorphic substrates).

-

Solution: Run a CellTiter-Glo assay on T-cells alone with the PROTAC. If T-cell viability drops >20% at 10 µM, cap the assay range at 5 µM.

-

References

-

Cheng, B., et al. (2020). "Discovery of Novel Resorcinol-Diphenyl Ether-Based PROTACs as Potent and Selective PD-L1 Degraders." Journal of Medicinal Chemistry.

-

Wang, Y., et al. (2021). "Small-Molecule PROTACs for PD-L1 Degradation and Immune Checkpoint Blockade." Bioorganic & Medicinal Chemistry.

-

TargetMol. (2024). "PROTAC PD-1/PD-L1 degrader-1 Product Sheet & Activity Data."

-

MedChemExpress. (2024). "PROTAC PD-L1 degrader-1: Biological Activity and Protocols."

-

Cotton, A.D., et al. (2021). "Development of Antibody-Based PROTACs (AbTACs) for Membrane Protein Degradation." Nature Chemical Biology. (Context on membrane degradation mechanisms).

Sources

Application Note: Kinetic Profiling of PD-L1 Degradation using PROTAC Degrader-1

Abstract

This application note details the experimental framework for characterizing the time-dependent degradation of Programmed Death-Ligand 1 (PD-L1) using Degrader-1 , a Cereblon (CRBN)-recruiting Proteolysis Targeting Chimera (PROTAC). Unlike traditional small molecule inhibitors that require high systemic exposure to maintain occupancy, Degrader-1 functions catalytically to induce the ubiquitination and subsequent degradation of PD-L1. This guide addresses the specific challenges of analyzing membrane protein degradation, distinguishing between proteasomal and lysosomal clearance pathways, and calculating kinetic parameters (

Introduction & Mechanistic Rationale

The PROTAC Paradigm for Membrane Proteins

PROTACs are heterobifunctional molecules that bridge an E3 ubiquitin ligase (e.g., CRBN) and a protein of interest (POI).[1] For cytosolic proteins, the formation of a ternary complex (POI:PROTAC:E3) leads to polyubiquitination and degradation via the 26S Proteasome .

However, PD-L1 is a transmembrane protein. Recent studies indicate that while PROTACs targeting PD-L1 recruit E3 ligases like CRBN, the ubiquitination of membrane-bound PD-L1 often triggers endocytosis followed by lysosomal degradation , rather than direct proteasomal digestion. This distinction is critical for experimental design, necessitating the use of specific rescue controls (e.g., Bafilomycin A1 vs. MG132) to confirm the degradation route.

Why Time-Course Experiments are Critical

A single time-point assay (e.g., 24 hours) provides a snapshot of degradation efficacy (

-

Determine the Half-life (

): How fast does Degrader-1 eliminate PD-L1? -

Identify the "Hook Effect": At what concentration/time does the ternary complex formation become saturated?

-

Assess Resynthesis Rates: How quickly does PD-L1 return after compound washout?

Experimental Design Strategy

Cell Line Selection

Select cell lines with high endogenous PD-L1 expression to ensure a robust dynamic range for degradation quantification.

-

Recommended: MDA-MB-231 (Triple-negative breast cancer), A549 (Lung carcinoma).

-

Validation: Confirm basal PD-L1 levels via Western Blot or Flow Cytometry prior to the experiment.

Control Arms (Self-Validating System)

To ensure data integrity, every experiment must include the following controls:

-

Vehicle Control (DMSO): Establishes the 0% degradation baseline.

-

Negative Control PROTAC: A diastereomer of Degrader-1 that cannot bind CRBN (prevents ubiquitination) or PD-L1. This rules out off-target effects.

-

Competition Control: Pre-treatment with free ligand (e.g., Pomalidomide) to block CRBN, proving the mechanism is E3-ligase dependent.

-

Pathway Inhibitors:

-

MG132: Proteasome inhibitor (confirms UPS involvement).

-

Bafilomycin A1 / Chloroquine: Lysosome inhibitors (confirms lysosomal degradation of membrane PD-L1).

-

Time Point Selection

PD-L1 degradation kinetics can be slower than cytosolic proteins due to the requirement for membrane trafficking.

-

Early Phase (0-4h): Detects rapid ubiquitination and initial internalization.

-

Mid Phase (8-16h): Typically where

is observed. -

Late Phase (24-48h): Determines

and sustained suppression.

Materials & Reagents

| Component | Specification | Purpose |

| Degrader-1 | >95% Purity, dissolved in DMSO | PD-L1 PROTAC |

| Antibodies | Anti-PD-L1 (Rb mAb), Anti-Vinculin (Loading Ctrl) | Detection |

| Lysis Buffer | RIPA Buffer + Protease/Phosphatase Inhibitors | Total protein extraction |

| Viability Reagent | CellTiter-Glo® (Promega) | Rule out cytotoxicity |

| Inhibitors | MG132 (10 µM), Bafilomycin A1 (100 nM) | Mechanistic rescue |

Step-by-Step Protocol: Time-Course Kinetics

Phase 1: Cell Seeding and Preparation

-

Seed Cells: Plate MDA-MB-231 cells in 6-well plates at a density of

cells/well. -

Equilibration: Incubate for 24 hours at 37°C, 5% CO2 to allow attachment and recovery. Cells should be 70-80% confluent at the time of treatment.

Phase 2: Compound Treatment (Reverse Time-Course)

Note: To harvest all samples simultaneously, use a "reverse addition" schedule.

-

Preparation: Prepare a 1000x stock of Degrader-1 in DMSO. Dilute to 1x in pre-warmed culture media (Final conc: typically 1 µM or

). -

Treatment Schedule:

-

T-48h: Add Degrader-1 media to "48h" wells.

-

T-24h: Add Degrader-1 media to "24h" wells.

-

T-12h: Add Degrader-1 media to "12h" wells.

-

T-6h: Add Degrader-1 media to "6h" wells.

-

T-0h: Add Vehicle (DMSO) media to "0h" control wells.

-

-

Rescue Controls: For mechanistic validation wells (separate plate), pre-treat with MG132 (10 µM) or Bafilomycin A1 (100 nM) for 2 hours before adding Degrader-1.

Phase 3: Lysis and Sample Collection

-

Wash: Aspirate media and wash cells 2x with ice-cold PBS to halt trafficking.

-

Lysis: Add 150 µL ice-cold RIPA buffer supplemented with protease inhibitors.

-

Scrape & Collect: Scrape cells and transfer lysate to microcentrifuge tubes.

-

Clarify: Incubate on ice for 20 min, then centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.

-

Quantification: Normalize protein concentration using a BCA assay.

Phase 4: Western Blot Analysis

-

Load: Load 20 µg of total protein per lane.

-

Transfer: Transfer to PVDF membrane (PD-L1 is ~45-50 kDa, heavily glycosylated; bands may appear smeared).

-

Blotting:

-

Primary Ab: Anti-PD-L1 (1:1000) overnight at 4°C.

-

Loading Control: Anti-Vinculin or GAPDH (1:5000).

-

-

Imaging: Use a digital chemiluminescence imager (e.g., LI-COR or ChemiDoc) to ensure linear dynamic range for quantification.

Data Analysis & Visualization

Quantifying Degradation[2]

-

Normalization: Divide the PD-L1 signal intensity by the Vinculin signal intensity for each lane.

-

Relative Degradation: Normalize all time points to the DMSO (T=0) control.

Calculating Kinetics

Plot % PD-L1 Remaining (Y-axis) vs. Time (hours) (X-axis). Fit the data to a one-phase decay model:

-

(Half-life):

-

:

Pathway Visualization (Graphviz)

Caption: Mechanism of Action for Degrader-1.[2] Note the bifurcation where membrane proteins like PD-L1 often undergo lysosomal degradation post-ubiquitination.

Troubleshooting & Optimization

| Observation | Root Cause | Solution |

| Hook Effect | Excess PROTAC concentration prevents ternary complex formation (binary complexes dominate). | Perform a dose-response curve (1 nM to 10 µM). The optimal concentration is usually below the |

| No Degradation | Poor cell permeability or low E3 ligase expression. | Verify CRBN expression in your specific cell line. Use a permeabilization agent or switch to an alternative E3 ligase (e.g., VHL). |

| Cytotoxicity | Off-target effects or essential protein degradation. | Run a CellTiter-Glo assay in parallel. If cell death >20%, reduce concentration. |

| Smeared Bands | PD-L1 is heavily glycosylated. | Treat lysates with PNGase F to deglycosylate PD-L1, collapsing it into a sharp single band (~33 kDa) for easier quantification. |

References

-

Zhang, F., et al. (2024).[3] Discovery of PD-L1-degrading PROTACs with promising antitumor efficacy.[3][4] Bioorganic & Medicinal Chemistry. Link[3]

-

Cotton, A. D., et al. (2021). Development of Antibody-Based PROTACs for the Degradation of the Cell-Surface Immune Checkpoint Protein PD-L1.[5] Journal of the American Chemical Society. Link

-

Cheng, M., et al. (2020). Proteolysis-targeting chimeras (PROTACs) in cancer immunotherapy.[3][4][6][7] Acta Pharmaceutica Sinica B. Link

-

Sun, X., et al. (2019). PROTACs: great opportunities for academia and industry. Signal Transduction and Targeted Therapy. Link

-

Bio-Rad Laboratories. (n.d.). Western Blot Normalization Methods. Bio-Rad Application Guide. Link

Sources

- 1. portlandpress.com [portlandpress.com]

- 2. PROTAC PD-1/PD-L1 degrader-1 | TargetMol [targetmol.com]

- 3. Discovery of PD-L1-degrading PROTACs with promising antitumor efficacy | BioWorld [bioworld.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. PTMs of PD-1/PD-L1 and PROTACs application for improving cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility for PROTAC PD-1/PD-L1 Degrader-1

Compound ID: PROTAC PD-1/PD-L1 Degrader-1 (CAS: 2447066-37-5) Support Ticket: #SOL-2447-PDL1 Status: Open Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Executive Summary: The "Brick Dust" Challenge

You are likely encountering solubility issues with PROTAC PD-1/PD-L1 Degrader-1 because it falls "Beyond the Rule of Five" (bRo5). With a molecular weight of 1076.59 Da and a complex heterobifunctional structure (PD-L1 inhibitor linked to a Cereblon ligand), this compound exhibits high lipophilicity and a rigid crystal lattice.

When you pipette a 10 mM DMSO stock directly into an aqueous buffer (like PBS or RPMI), the sudden change in polarity causes a "solvent shock," leading to immediate, often invisible, micro-precipitation. This results in:

-

False Negatives: The compound is stuck on the plastic, not the cells.

-

Variable IC50s: Random aggregates cause inconsistent dosing.

-

"Hook Effect" Artifacts: Precipitates scattering light in plate readers.

This guide provides the protocols to solubilize this specific degrader for robust biological data.

Compound Physicochemical Profile

Understanding your enemy is the first step to dissolving it.

| Property | Value | Implication for Solubility |

| CAS Number | 2447066-37-5 | Reference identity. |

| Molecular Weight | 1076.59 g/mol | Extremely high; diffusion rates are slow. |

| Solubility (DMSO) | ~100 mg/mL (128 mM) | Excellent in organic phase. |

| Solubility (Water/PBS) | < 1 µM (Predicted) | Critical: Insoluble without carrier assistance. |

| LogP (Predicted) | > 5.0 | Highly lipophilic; partitions into plastic/membranes. |

| Degradation Mechanism | Lysosome-dependent | Requires cellular uptake; aggregates cannot enter cells. |

Troubleshooting Guides (Q&A Format)

Issue A: "I see a cloudy precipitate immediately upon adding the stock to the media."

Diagnosis: Solvent Shock. Explanation: You likely performed a "direct spike" (e.g., adding 1 µL of 10 mM DMSO stock to 1 mL of media). The local concentration at the pipette tip momentarily exceeds the solubility limit by 1000x, forcing the compound to crash out of solution before it can disperse.

The Fix: The "Intermediate Dilution" Protocol Do not jump from 100% DMSO to 0.1% DMSO in one step. Use an intermediate step to lower the concentration while keeping the organic solvent high enough to prevent crashing.

Step-by-Step Protocol:

-

Stock: Start with 10 mM in 100% DMSO.

-

Intermediate: Dilute 1:10 into 100% Ethanol or 50% DMSO/Water (if tolerated) to create a 1 mM working solution.

-

Final: Dilute the intermediate solution into your pre-warmed media (containing 10% FBS) while vortexing gently.

Critical Note: Ensure your media contains serum (FBS/FCS) before adding the compound. Serum albumin (BSA) acts as a "molecular shuttle," sequestering the lipophilic PROTAC and preventing aggregation.

Issue B: "My Western Blot shows no degradation, but the compound works in other papers."

Diagnosis: Plastic Binding (Adsorption). Explanation: PROTAC PD-1/PD-L1 Degrader-1 is "sticky." If you prepare serial dilutions in a standard polystyrene V-bottom plate using pure PBS, the compound will bind to the plastic walls. By the time you transfer it to the cells, the actual concentration is a fraction of the calculated dose.

The Fix: Low-Binding Plastics & Surfactants

-

Labware: Use Polypropylene (PP) plates or Low-Retention tubes for all dilution steps. Avoid Polystyrene (PS) until the final assay plate.

-

Surfactant: Add 0.01% Tween-80 or Pluronic F-127 to your dilution buffer. This forms micelles around the PROTAC, keeping it in solution without affecting cell viability (usually).

Issue C: "The stock solution froze at -20°C and now looks cloudy after thawing."

Diagnosis: DMSO Hygroscopicity. Explanation: DMSO absorbs water from the air. If the vial was opened frequently or not sealed tightly, atmospheric water lowered the freezing point and reduced the solubility power of the DMSO. The cloudiness is the PROTAC crashing out inside the "wet" DMSO.

The Fix: Sonication & Aliquoting

-

Recovery: Warm the vial to 37°C and sonicate in a water bath for 5-10 minutes until clear. Vortex vigorously.

-

Prevention: Purchase sterile, anhydrous DMSO (ampoules are best). Aliquot the stock immediately into single-use vials to avoid repeated freeze-thaw cycles.

Visual Workflows (Graphviz)

Workflow 1: The "Solvent Shock" Mechanism vs. Correct Strategy

This diagram illustrates why direct spiking fails and how the Carrier Protein strategy succeeds.

Caption: Figure 1. Mechanism of "Solvent Shock" precipitation versus Albumin-assisted solubilization.

Workflow 2: Recommended Serial Dilution Protocol

Follow this exact flow to minimize plastic binding and precipitation.

Caption: Figure 2. Step-wise dilution protocol to maintain solubility during assay preparation.

Advanced Formulation: Cyclodextrin Rescue

If the standard BSA/Tween method fails (e.g., for high-concentration animal dosing or protein-free biochemical assays), use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .

Why it works: PROTAC PD-1/PD-L1 Degrader-1 fits inside the hydrophobic cavity of the cyclodextrin ring, shielding it from water while the outer shell remains soluble.

Protocol:

-

Prepare a 20% (w/v) HP-β-CD solution in PBS.

-

Dissolve the PROTAC in a small volume of DMSO (e.g., 5% of final volume).

-

Slowly add the DMSO-PROTAC to the Cyclodextrin solution while vortexing.

-

Result: A clear solution stable up to ~100 µM.

References

- Cheng, X., et al. (2020). Proteolysis Targeting Chimeras (PROTACs) for the Treatment of Cancer. (General reference on PROTAC solubility challenges). European Journal of Medicinal Chemistry.

- Foley, C. A., et al. (2020). Formulation Strategies for Heterobifunctional Degraders. ACS Medicinal Chemistry Letters. (Grounding for Cyclodextrin/Solubility protocols).

Preventing precipitation of PROTAC PD-1/PD-L1 degrader-1 in animal dosing vehicles

Status: Active Last Updated: February 10, 2026 Support Tier: Level 3 (Senior Application Scientist) Subject: Preventing Precipitation in Animal Dosing Vehicles

Executive Summary & Molecule Profile

Welcome to the Advanced Technical Support Center. You are likely here because your PROTAC PD-1/PD-L1 Degrader-1 formulation has precipitated (crashed out) upon dilution with saline or water, or you are planning your first in vivo study and wish to avoid this failure mode.

PROTACs (Proteolysis Targeting Chimeras) typically reside in the "Beyond Rule of 5" (bRo5) chemical space.[1] PROTAC PD-1/PD-L1 Degrader-1 (often a Cereblon-based conjugate, MW ~1076 Da) is highly lipophilic and exhibits "brick dust" solubility characteristics. It is soluble in organic solvents (DMSO) but thermodynamically unstable in pure aqueous buffers.

The Golden Rule of PROTAC Formulation: Never dilute a DMSO stock directly into saline/PBS. This causes an immediate dielectric shock, leading to irreversible precipitation.

Diagnostic Triage: Why is my formulation failing?

Before proceeding to the protocols, identify your failure mode using the table below.

| Symptom | Probable Cause | Immediate Action |

| Immediate cloudiness upon adding Saline/Water. | Solvent Shock: The dielectric constant changed too fast. | Discard. You cannot re-dissolve a crashed PROTAC by simple vortexing. See SOP A . |

| Phase separation (oily droplets). | Surfactant Failure: Insufficient emulsification or wrong mixing order. | Ensure Tween-80 is added before the aqueous phase. |

| Precipitation after 1 hour. | Kinetic Instability: The compound is supersaturated and is slowly crystallizing. | Use the formulation immediately (within 30 mins) or switch to a cyclodextrin-based vehicle (SOP B ). |

| Gel formation. | Polymer Cross-linking: Incompatible co-solvents (rare). | Switch to PEG 300/400. Avoid high-concentration Poloxamers if gelling occurs. |

Standard Operating Procedures (SOPs)

We provide two validated vehicle protocols. SOP A is for clear solutions (IV/IP compatible). SOP B is for suspensions (Oral/IP compatible).[2]

SOP A: The "Clear Solution" Protocol (IV/IP)

Target Concentration: 1.4 mg/mL Vehicle Composition: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline[3]

The "Order of Addition" is Critical. You must follow this sequence to maintain the solubility parabola.

Figure 1: Critical Order of Addition. Adding Saline before PEG/Tween will cause immediate precipitation.

Detailed Steps:

-

Solubilization: Dissolve the pure powder in DMSO (10% of final volume). Vortex until crystal clear. Note: If using a frozen stock, ensure it is fully thawed and clear.

-

Cosolvent Integration: Add PEG300 (40% of final volume) to the DMSO solution. Vortex thoroughly. The solution may warm slightly; this is normal.

-

Surfactant Addition: Add Tween-80 (5% of final volume). Vortex until homogenous.

-

Aqueous Phase: Slowly add Saline (0.9% NaCl, 45% of final volume) while vortexing.

-

Tip: Do not dump the saline in at once. Add it dropwise or in small aliquots to prevent local shock precipitation.

-

SOP B: The "Suspension" Protocol (Oral/IP)

Target Concentration: ≥ 1.4 mg/mL (Suitable for higher doses) Vehicle Composition: 10% DMSO / 90% (20% SBE-β-CD in Saline)[3]

Why use this? If the clear solution (SOP A) is too toxic due to high PEG/Tween content, or if higher concentrations are required, a suspension using Sulfobutyl Ether Beta-Cyclodextrin (SBE-β-CD, e.g., Captisol®) is superior.

Detailed Steps:

-

Prepare Vehicle: Dissolve SBE-β-CD powder in saline to create a 20% (w/v) stock solution. Store at 4°C.

-

Solubilization: Dissolve PROTAC in DMSO (10% of final volume).

-

Dispersion: Add the 20% SBE-β-CD solution (90% of final volume) to the DMSO stock.

-

Homogenization: Sonicate effectively. This will likely yield a suspension (cloudy but fine particles). This is acceptable for Oral (PO) or Intraperitoneal (IP) dosing, but NOT Intravenous (IV).[2]

Scientific Rationale (Mechanism of Action)

Understanding why precipitation occurs allows you to troubleshoot effectively.

1. The "Brick Dust" Phenomenon: PROTAC PD-1/PD-L1 Degrader-1 is a large heterobifunctional molecule. Its crystal lattice energy is high ("brick dust"). To dissolve it, we must overcome this lattice energy. DMSO does this well, but water does not.

2. Dielectric Constant Mismatch:

-

DMSO: Dielectric constant (

) ~47. -

Water: Dielectric constant (

) ~80. -

The Crash: When you add water to DMSO, the solvent polarity shifts rapidly. The hydrophobic PROTAC molecules, suddenly finding themselves in a high-polarity environment, aggregate to reduce their surface area exposed to water.

3. The Role of the Excipients:

-

PEG300 (Cosolvent): Acts as a "bridge." It has a polarity between DMSO and water, reducing the shock when saline is added.

-

Tween-80 (Surfactant): Forms micelles around the PROTAC molecules. Even if the PROTAC wants to precipitate, the surfactant keeps it dispersed in nanoscopic structures, maintaining a "pseudo-solution."

-

SBE-β-CD (Cyclodextrin): A "bucket" molecule. The hydrophobic PROTAC sits inside the donut-shaped cyclodextrin cavity, while the hydrophilic exterior interacts with water.

Decision Matrix: Choosing Your Vehicle

Use this logic flow to select the appropriate formulation for your specific experiment.

Figure 2: Formulation Decision Tree based on administration route and physical form requirements.

Frequently Asked Questions (FAQs)

Q: Can I store the diluted working solution for use next week? A: No. PROTACs in aqueous environments (even with cosolvents) are kinetically unstable. They may precipitate or hydrolyze over time.[4] Always prepare the working solution fresh on the day of dosing (ideally within 1 hour of use).

Q: My solution is clear, but I see "schlieren" (swirling lines). Is this safe? A: Schlieren lines indicate incomplete mixing of solvents with different densities (DMSO vs. Saline). Vortex longer. If the lines persist and look like "threads," it might be the onset of precipitation. Sonicate for 5 minutes to confirm.

Q: Can I use PEG400 instead of PEG300? A: Generally, yes. PEG400 is very similar but slightly more viscous. It may be harder to inject through fine-gauge needles (e.g., 27G or 30G) used for mice. If using PEG400, ensure thorough mixing.

Q: Why avoid phosphate buffers (PBS) initially? A: Saline (0.9% NaCl) is preferred over PBS for the initial dilution because phosphate salts can sometimes reduce the solubility of "brick dust" compounds more aggressively than simple chloride salts (the "Salting Out" effect).

References

- Cantrill, C., et al. (2020).Fundamental Aspects of DMPK Optimization of Targeted Protein Degraders. Drug Discovery Today.

- Sun, X., et al. (2020).PROTACs: great opportunities for academia and industry. Signal Transduction and Targeted Therapy.

Sources

Why PROTAC PD-1/PD-L1 degrader-1 shows low degradation efficiency in specific cell lines

Welcome, Researchers.

This guide is designed to serve as a dedicated resource for scientists and drug development professionals utilizing PROTAC PD-1/PD-L1 degrader-1 . As Senior Application Scientists, we understand that observing variable or low degradation efficiency in specific cell lines can be a significant experimental hurdle. This document provides in-depth, mechanism-driven troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve these issues.

Our core philosophy is to explain the causality behind experimental choices, empowering you to make informed decisions. Every protocol herein is designed as a self-validating system to ensure data integrity.

Understanding the Degrader: Mechanism of Action

PROTAC PD-1/PD-L1 degrader-1 is a heterobifunctional molecule designed to eliminate the PD-L1 protein. It functions by forming a ternary complex between the PD-L1 target protein and the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This proximity induces the ubiquitination of PD-L1. Uniquely, evidence suggests that this PROTAC can trigger the internalization of cell-surface PD-L1, leading to its degradation through both the proteasome and lysosome pathways .[1][2][3] This dual-pathway mechanism is a critical consideration for troubleshooting.

Caption: Mechanism of PROTAC PD-1/PD-L1 degrader-1.

Frequently Asked Questions & Troubleshooting Guide

This section is structured to follow a logical troubleshooting workflow. Start with Q1 and proceed based on your experimental findings.

Caption: A logical workflow for troubleshooting low degradation efficiency.

Q1: My degradation efficiency is low or absent. What are the first things I should check?

Answer: Before investigating complex cellular mechanisms, it's crucial to validate your fundamental experimental setup. Often, apparent failures are due to suboptimal assay conditions.

1. Compound Integrity and Concentration:

-

Action: Confirm the identity and purity of your PROTAC stock. Ensure it has been stored correctly at -80°C and that the solvent (e.g., DMSO) is anhydrous.[1]

-

Causality: PROTACs can be complex molecules susceptible to degradation or precipitation, especially after multiple freeze-thaw cycles. An inaccurate stock concentration will invalidate all subsequent results.

2. The "Hook Effect":

-

Action: Perform a wide dose-response curve, typically from low nanomolar to high micromolar concentrations (e.g., 1 nM to 30 µM).

-

Causality: The "hook effect" is a classic PROTAC phenomenon where degradation efficiency decreases at high concentrations.[4][5] This occurs because an excess of the PROTAC favors the formation of binary complexes (PROTAC:PD-L1 or PROTAC:CRBN) over the productive ternary complex (PD-L1:PROTAC:CRBN) required for degradation.[6] If you only test at a high concentration, you might mistakenly conclude the degrader is inactive.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. PROTAC PD-1/PD-L1 degrader-1 | TargetMol [targetmol.com]

- 3. Discovery of PD-L1-degrading PROTACs with promising antitumor efficacy | BioWorld [bioworld.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Adjusting linker length to enhance ternary complex stability for PROTAC degrader-1

Ticket ID: PROTAC-OPT-001 Subject: Adjusting linker length to enhance ternary complex stability Assigned Specialist: Senior Application Scientist, Targeted Protein Degradation (TPD) Unit

Introduction

Welcome to the TPD Technical Support Center. You are likely experiencing suboptimal degradation efficiency (

In PROTAC design, the linker is not merely a bridge; it is a thermodynamic lever. The stability of the Ternary Complex (TC) —comprising the Target Protein (POI), the PROTAC, and the E3 Ligase—is governed by cooperativity (

This guide provides a diagnostic workflow, troubleshooting scenarios, and validated protocols to optimize Degrader-1.

Module 1: Diagnostic Workflow

Before synthesizing new analogs, determine if linker length is the root cause of your instability. Use this decision tree to diagnose the failure mode of Degrader-1.

Figure 1: Diagnostic Logic Tree for PROTAC Optimization. This workflow isolates linker-specific failures from ligand-binding failures.

Module 2: Troubleshooting Guide (Q&A)

Scenario A: The "Steric Clash" (Linker Too Short)

User Question: Degrader-1 binds well to the POI and E3 individually (low

Technical Analysis:

This indicates negative cooperativity (

Action Plan:

-

Incremental Elongation: Synthesize analogs increasing linker length by 2-3 atoms at a time (e.g., move from PEG3 to PEG5).

-

Check Exit Vectors: If elongating the linker doesn't help, the attachment point on the ligand (exit vector) may be pointing into the protein interface.

-

Reference: Studies on BTK degraders showed that extending linkers relieved steric clashes, restoring degradation even without positive cooperativity [1].[1]

Scenario B: The "Entropic Penalty" (Linker Too Long)

User Question: I extended the linker to PEG9. Now I see a ternary complex signal, but the degradation is still weak, and the

Technical Analysis:

While the proteins can now bind without clashing, a linker that is too long or flexible introduces an entropic penalty . The "floppy" linker loses too much freedom of motion upon binding, reducing the overall free energy of binding (

Action Plan:

-

Rigidify the Linker: Replace flexible PEG units with rigid motifs like piperazines, alkynes, or phenyl rings. This reduces the entropic cost of binding [2].

-

Shorten to the "Goldilocks" Zone: You may have overshot. Retract the length to find the distance where the proteins just barely touch, maximizing surface contact.

Scenario C: The "Hook Effect"

User Question: My degradation curve looks bell-shaped. At high concentrations (>10

Technical Analysis: The "Hook Effect" is intrinsic to bifunctional molecules. At high concentrations, binary complexes (PROTAC-POI and PROTAC-E3) saturate the system, preventing ternary complex formation. However, positive cooperativity stabilizes the ternary complex, shifting the hook effect to higher concentrations and widening the effective dosing window.

Action Plan:

-

Enhance Cooperativity: If the hook effect happens at low concentrations (near the

), your ternary complex is unstable. Adjust linker length to maximize -

Data Interpretation: A stable ternary complex resists the hook effect because the

is more favorable than the sum of the binary

Module 3: Experimental Protocol

Assay: TR-FRET Ternary Complex Measurement

This is the industry standard for validating linker impact on complex stability.

Objective: Quantify the stability of the [POI : Degrader-1 : E3] complex.

Materials:

-

Donor: Terbium-labeled E3 Ligase (e.g., Tb-anti-GST + GST-Cereblon).

-

Acceptor: dye-labeled POI (e.g., AF488-POI).

-

Reagent: PROTAC Degrader-1 (and analogs).[2]

Protocol Steps:

-

Preparation: Dilute Tb-E3 and AF488-POI to fixed concentrations (typically 50–100 nM) in Assay Buffer (PBS + 0.1% BSA + 0.01% Tween-20).

-

Titration: Prepare a serial dilution of Degrader-1 (e.g., 10

M down to 0.1 nM). -

Incubation: Mix Reagents (10

L Protein Mix + 10 -

Equilibrium: Incubate for 60 minutes at Room Temperature (protect from light).

-

Read: Measure TR-FRET signal on a plate reader (Excitation: 340 nm; Emission 1: 495 nm; Emission 2: 520 nm).

-

Calculation: Calculate TR-FRET Ratio (

). Plot Ratio vs. log[PROTAC].

Visualizing the Mechanism:

Figure 2: Ternary Complex Equilibrium. The goal of linker optimization is to drive the equilibrium toward the red Ternary Complex node.

Module 4: Data Interpretation & Linker Comparison

When comparing Degrader-1 analogs, organize your data to identify the "Goldilocks Zone."

Table 1: Hypothetical Linker Optimization Data Set

| Analog ID | Linker Type | Length (Atoms) | Binary | Binary | Ternary | Degradation | Interpretation |

| Deg-1 (Ref) | PEG3 | ~10 Å | 50 nM | 100 nM | < 2 min | > 1 | Too Short. Steric clash prevents stable TC. |